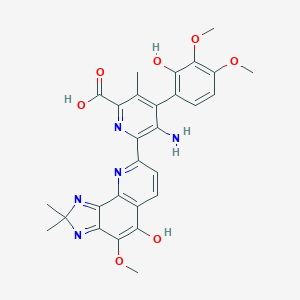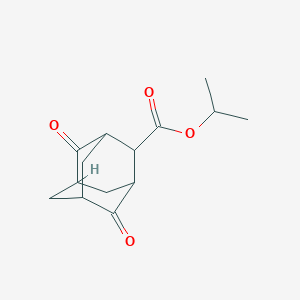
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate, also known as DIPY, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DIPY is a derivative of adamantane, a hydrocarbon molecule that is commonly used as a building block for the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate is not fully understood, but it is believed to interact with the electronic structure of the materials it is incorporated into, leading to improved electronic properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propan-2-yl 4,8-dioxoadamantane-2-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds.
Orientations Futures
1. Further investigation into the electronic properties of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate and its potential applications in organic electronics.
2. Development of new synthesis methods for Propan-2-yl 4,8-dioxoadamantane-2-carboxylate that are more cost-effective and scalable.
3. Exploration of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate's potential applications in other fields, such as catalysis and drug discovery.
4. Investigation of the potential use of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate as a building block for the synthesis of other compounds with improved properties.
Méthodes De Synthèse
The synthesis of Propan-2-yl 4,8-dioxoadamantane-2-carboxylate involves the reaction of 4,8-dioxoadamantane-2-carboxylic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate has been extensively studied for its potential applications in the field of organic electronics. It has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propriétés
Numéro CAS |
15782-81-7 |
|---|---|
Nom du produit |
Propan-2-yl 4,8-dioxoadamantane-2-carboxylate |
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
propan-2-yl 4,8-dioxoadamantane-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-6(2)18-14(17)11-9-4-7-3-8(13(9)16)5-10(11)12(7)15/h6-11H,3-5H2,1-2H3 |
Clé InChI |
XEOQQLNJGWFWJR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C2CC3CC(C2=O)CC1C3=O |
SMILES canonique |
CC(C)OC(=O)C1C2CC3CC(C2=O)CC1C3=O |
Synonymes |
4,8-Dioxo-2-adamantanecarboxylic acid isopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
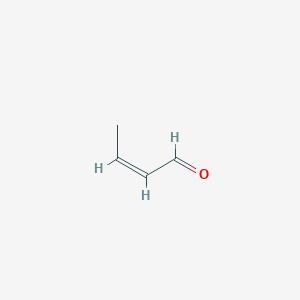
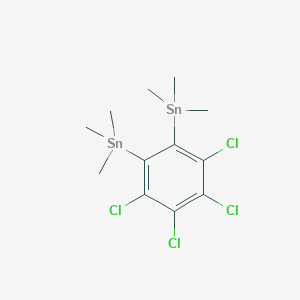
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
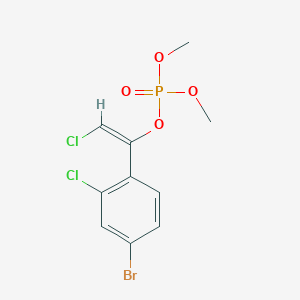
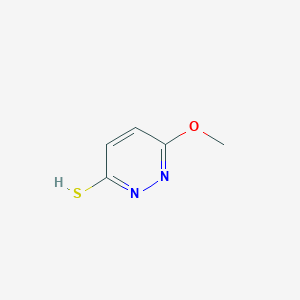
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
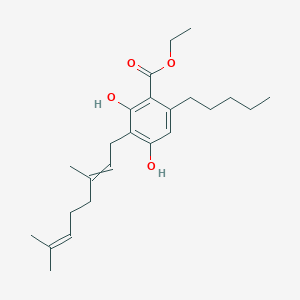
![[3.2.1]Propellane](/img/structure/B231374.png)
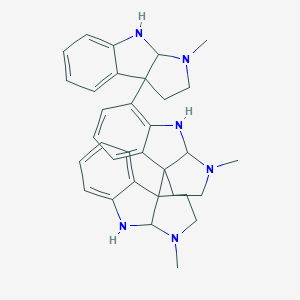
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
